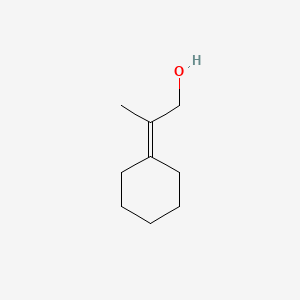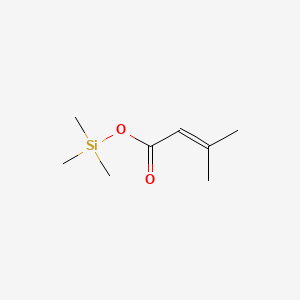
Trimethylsilyl 3,3-dimethylacrylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylsilyl 3,3-dimethylacrylate, also known as 3,3-dimethylacrylic acid, trimethylsilyl ester, is a chemical compound with the molecular formula C8H16O2Si. It is a derivative of crotonic acid, where the carboxyl group is esterified with a trimethylsilyl group. This compound is used in various chemical reactions and has applications in scientific research and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of crotonic acid, 3-methyl-, trimethylsilyl ester typically involves the esterification of crotonic acid derivatives with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl ester .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the esterification process .
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylsilyl 3,3-dimethylacrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the reagents used.
Applications De Recherche Scientifique
Trimethylsilyl 3,3-dimethylacrylate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a protecting group for carboxylic acids.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceutical intermediates.
Industry: Applied in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of crotonic acid, 3-methyl-, trimethylsilyl ester involves its ability to act as a protecting group for carboxylic acids. The trimethylsilyl group stabilizes the ester, preventing unwanted reactions during synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the carboxylic acid .
Comparaison Avec Des Composés Similaires
Similar Compounds
Crotonic acid, 3-methyl-: The parent compound without the trimethylsilyl ester group.
Acrylic acid, 3,3-dimethyl-, trimethylsilyl ester: A similar ester with a different alkyl substitution pattern.
Trimethylsilyl 3-methyl-2-butenoate: Another ester derivative with a similar structure.
Uniqueness
Trimethylsilyl 3,3-dimethylacrylate is unique due to its specific esterification with a trimethylsilyl group, which provides stability and selectivity in chemical reactions. This makes it a valuable reagent in organic synthesis and industrial applications .
Propriétés
Numéro CAS |
25436-25-3 |
|---|---|
Formule moléculaire |
C8H16O2Si |
Poids moléculaire |
172.3 g/mol |
Nom IUPAC |
trimethylsilyl 3-methylbut-2-enoate |
InChI |
InChI=1S/C8H16O2Si/c1-7(2)6-8(9)10-11(3,4)5/h6H,1-5H3 |
Clé InChI |
KNFZPFSOTLGZEE-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)O[Si](C)(C)C)C |
SMILES canonique |
CC(=CC(=O)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


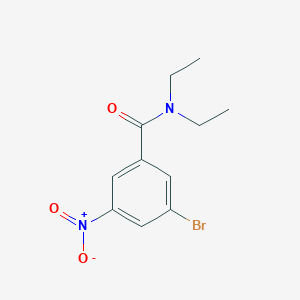
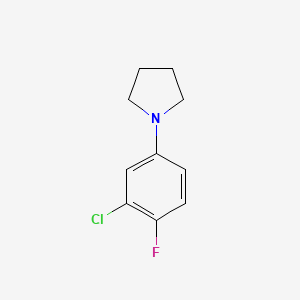
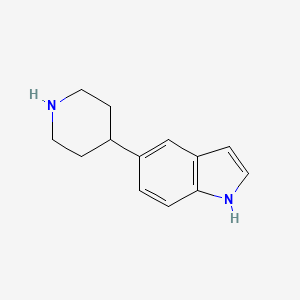
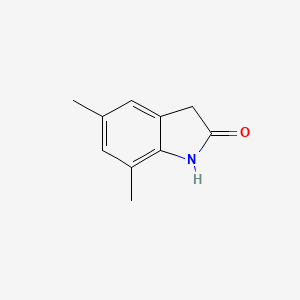
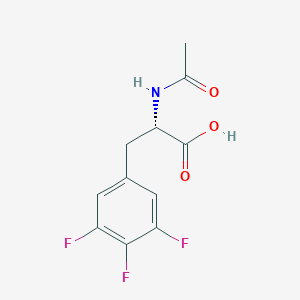
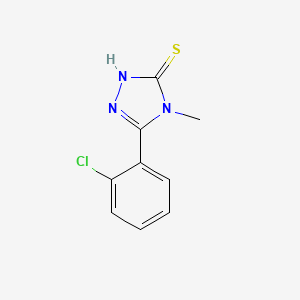
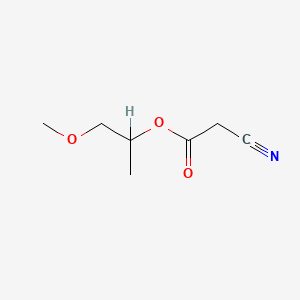
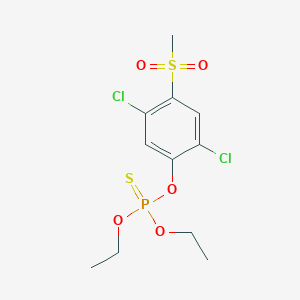
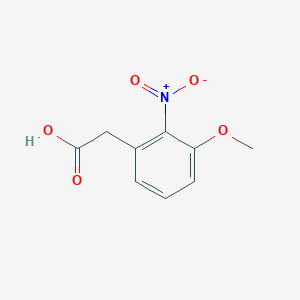
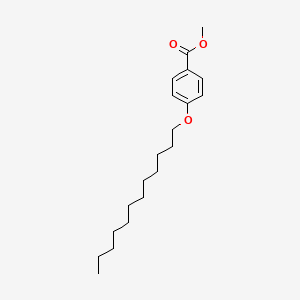

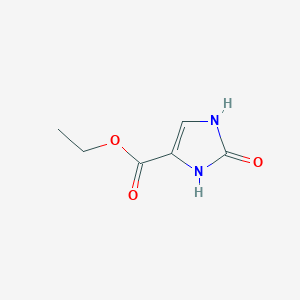
![2-[4-(Dimethylamino)phenyl]-1,3-dithiane](/img/structure/B1604519.png)
